molecular formula C9H10ClNO B2419254 2-chloro-N-methyl-2-phenylacetamide CAS No. 78899-96-4

2-chloro-N-methyl-2-phenylacetamide

Cat. No.: B2419254
CAS No.: 78899-96-4
M. Wt: 183.64
InChI Key: PCQWDPPCRNFWOZ-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-2-phenylacetamide is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.64. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-methyl-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-11-9(12)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQWDPPCRNFWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactions at the Amide Carbonyl:like Other Amides, the Carbonyl Group of Chloroacetamides Can Undergo Nucleophilic Acyl Substitution, Although Amides Are Generally Less Reactive Than Other Acid Derivatives Like Acid Chlorides or Esters.libretexts.org

Hydrolysis: Amides can be hydrolyzed to the corresponding carboxylic acid and amine under either acidic or basic conditions, typically requiring heat. libretexts.org Under acidic conditions, the carbonyl oxygen is first protonated to activate the carbonyl group for attack by water. youtube.com The resulting amine is protonated, rendering the reaction irreversible. youtube.com Under basic conditions, a hydroxide (B78521) ion attacks the carbonyl carbon directly, and the final carboxylate product is deprotonated, which also drives the reaction to completion. libretexts.org

Reduction: The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). In this reaction, the carbonyl oxygen is completely removed and replaced by two hydrogen atoms. libretexts.org

Transamidation: This transformation involves the exchange of the amine portion of the amide. The mechanism can be complex, sometimes involving metal catalysts that activate the amide bond. mdpi.com The process generally involves the formation of a tetrahedral intermediate at the carbonyl carbon. mdpi.comnih.gov

While the fundamental mechanisms for these transformations are similar across different N-substituted chloroacetamides, the electronic and steric nature of the substituents can influence reaction kinetics. However, the primary mode of reactivity remains the facile displacement of the α-chloro substituent.

Table 4: Common Chemical Transformations of Chloroacetamides

TransformationReactive SiteKey Mechanistic FeatureTypical ReagentsReference
Nucleophilic Substitutionα-CarbonS_N2 displacement of chlorideThiols, Amines, Cyanide acs.orgresearchgate.net
Hydrolysis (Acidic/Basic)Carbonyl CarbonNucleophilic acyl substitutionH₃O⁺ or OH⁻, heat libretexts.orgyoutube.com
Reduction to AmineCarbonyl CarbonRemoval of carbonyl oxygenLiAlH₄ libretexts.org
TransamidationCarbonyl CarbonExchange of the N-substituent groupAmines, often with catalyst mdpi.comnih.gov

Molecular Structure, Crystallography, and Conformational Analysis of 2 Chloro N Methyl 2 Phenylacetamide

X-ray Diffraction Studies and Crystal Engineering Principles

X-ray diffraction analysis has been instrumental in providing a definitive three-dimensional model of 2-chloro-N-methyl-2-phenylacetamide, offering insights into its molecular geometry, crystal lattice, and the non-covalent interactions that dictate its supramolecular assembly.

Elucidation of Molecular Geometry and Bond Parameters

A significant feature of its molecular structure is the near planarity of the non-hydrogen atoms, excluding the phenyl group. researchgate.netnih.gov The dihedral angle between this plane and the benzene (B151609) ring is a noteworthy 87.07 (5)°. researchgate.netnih.gov This perpendicular arrangement is a defining characteristic of its conformation. The C-N bond lengths within the amide group are reported to be shorter than those in similar compounds. nih.gov

Table 1: Selected Crystallographic Data for this compound

ParameterValue
FormulaC9H10ClNO
Molecular Weight183.63
Crystal SystemMonoclinic
Space GroupP2/c
a (Å)7.3391 (12)
b (Å)6.5898 (10)
c (Å)18.941 (3)
β (°)91.192 (9)
V (ų)915.9 (2)
Z4
T (K)296
Data sourced from Acta Cryst. (2011). E67, o68. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The stability of the crystal structure of this compound is attributed to a network of weak intermolecular interactions. While classic hydrogen bonds are absent, the packing is stabilized by weak intermolecular C-H⋯O hydrogen bonds. researchgate.netnih.gov Specifically, a C2-H2⋯O1 interaction is observed to stabilize the crystal packing. nih.gov

Hirshfeld Surface Analysis for Quantifying Molecular Contacts

To gain a more quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis has been employed. This computational tool maps the regions of close contact between molecules in the crystal.

For a related compound, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, Hirshfeld analysis revealed that the most significant contacts are H⋯H, H⋯Cl/Cl⋯H, H⋯C/C⋯H, H⋯O/O⋯H, and H⋯S/S⋯H interactions. iucr.org The fingerprint plots derived from this analysis show that H⋯H contacts account for the largest portion of the surface (35.5%), followed by H⋯Cl/Cl⋯H (19.2%), H⋯C/C⋯H (11.8%), and H⋯O/O⋯H (11.6%). nih.gov These findings underscore the importance of various weak interactions in the crystal packing of such molecules.

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide complementary information to X-ray diffraction, confirming the functional groups and connectivity within the this compound molecule.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical environment of the hydrogen and carbon atoms in the molecule. While specific spectral data for this compound is available in various databases, detailed assignments from research articles provide valuable context. nih.gov For instance, in related N-methyl-N-phenylacetamide derivatives, the chemical shifts of the methyl and methylene (B1212753) protons and carbons have been assigned, confirming the proposed structure. rsc.org The PubChem database also lists computed ¹H and ¹³C NMR spectra for this compound. nih.gov

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic functional groups present in this compound. The IR spectrum of this compound shows a strong absorption band around 1670.41 cm⁻¹, which is characteristic of the C=O stretching vibration of a tertiary amide. ijpsr.info Other key bands include the C-N stretching vibration of the tertiary amide at approximately 3049.56 cm⁻¹ and the C-Cl stretching vibration in the range of 785-540 cm⁻¹. ijpsr.info The presence of a monosubstituted benzene ring is indicated by an absorption at 563.23 cm⁻¹. ijpsr.info These vibrational frequencies provide clear evidence for the presence of the key functional moieties within the molecule.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, this method serves to verify its molecular formula, C₉H₁₀ClNO, which corresponds to a molecular weight of approximately 183.63 g/mol . chemicalbook.comnih.gov

In a typical Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the molecule is ionized, most commonly leading to the formation of a molecular ion ([M]⁺). The peak corresponding to this ion directly confirms the molecular weight of the compound. For this compound, the molecular ion peak is observed at an m/z of 183. nih.gov The exact mass, a more precise measure, is calculated to be 183.0450916 Da. nih.gov

The mass spectrum also reveals a pattern of fragmentation, where the molecular ion breaks down into smaller, charged fragments. This pattern is characteristic of the molecule's structure. The analysis of this compound shows significant fragment peaks that provide further structural confirmation. nih.gov The fragmentation process in amides and halogenated compounds often involves specific bond cleavages. libretexts.org For instance, the cleavage of the C-Cl bond is a common fragmentation pathway for chlorinated compounds. docbrown.info The observed fragmentation pattern for this compound includes major peaks that can be tentatively assigned to key structural fragments.

Table 1: GC-MS Fragmentation Data for this compound

m/z Value Designation Possible Fragment Identity
183 Top Peak (Molecular Ion) [C₉H₁₀ClNO]⁺
134 3rd Highest Peak [C₈H₈NO]⁺
106 2nd Highest Peak [C₇H₈N]⁺

Data sourced from PubChem CID 75797. nih.gov

Theoretical and Computational Elucidation of Molecular Architecture

Alongside experimental methods, theoretical and computational chemistry provides profound insights into the molecular structure of this compound. These approaches allow for the detailed exploration of its geometry and conformational possibilities at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. aps.org A key application of DFT is geometry optimization, a computational process that seeks to find the arrangement of atoms corresponding to the lowest energy, and therefore the most stable, conformation of a molecule. nih.gov

For this compound, DFT calculations would be used to predict geometric parameters such as bond lengths, bond angles, and dihedral angles. The results of these calculations provide a theoretical model of the molecule's structure, which can then be compared with experimental data obtained from techniques like X-ray crystallography. researchgate.net The goal is to achieve a close correlation between the computationally optimized structure and the experimentally determined one, thereby validating the theoretical model. While specific DFT geometry optimization studies for this molecule are not detailed in the provided sources, crystallographic data confirms its solid-state structure, showing that the non-hydrogen atoms, excluding the phenyl group, are nearly coplanar. researchgate.netnih.gov

Conformation Energy Landscape and Dihedral Angle Investigations

The conformational energy landscape of a molecule describes the potential energy of the molecule as a function of its conformational degrees of freedom, primarily the rotation around single bonds (dihedral angles). chemrxiv.org Understanding this landscape is crucial for identifying the most stable conformations and the energy barriers between them.

The three-dimensional structure of this compound is significantly influenced by the rotation around the C-N bond and the bonds connecting the phenyl group and the acetamide (B32628) moiety. X-ray diffraction studies have provided precise measurements of the key dihedral angles in the molecule's solid-state conformation. researchgate.netnih.gov

A critical finding is the dihedral angle between the plane containing the chloro-N-methyl-acetamide group and the plane of the phenyl ring. This angle has been determined to be 87.07 (5)°, indicating that these two planes are nearly perpendicular to each other. researchgate.netnih.gov This specific orientation minimizes steric hindrance and defines a stable, low-energy conformation of the molecule in the crystalline state.

Table 2: Key Dihedral Angle in this compound

Dihedral Angle Description Value (°)
Amide Plane - Phenyl Ring Plane The angle between the plane of the non-H atoms (excluding the phenyl group) and the benzene ring. 87.07 (5)

Data sourced from Acta Cryst. (2011). E67, o68. researchgate.net

This perpendicular arrangement is a defining feature of the molecule's architecture, influencing its packing in the crystal lattice and its potential intermolecular interactions. nih.gov

Chemical Reactivity and Derivatization Pathways of 2 Chloro N Methyl 2 Phenylacetamide

Nucleophilic Substitution Reactions at the α-Chloro Position

The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes this position highly susceptible to attack by nucleophiles. The electron-withdrawing nature of the adjacent amide carbonyl group activates the C-Cl bond, facilitating its cleavage and the formation of a new bond with an incoming nucleophile.

2-chloro-N-methyl-2-phenylacetamide and related α-chloroacetamides readily undergo nucleophilic substitution reactions with a wide range of nucleophiles. researchgate.net The chlorine atom serves as an effective leaving group, allowing for the introduction of oxygen, nitrogen, and sulfur-containing moieties.

Oxygen Nucleophiles: Alkylation of hydroxyl groups, such as those in phenols and pyridinols, can be achieved using α-chloroacetamides. For instance, the synthesis of 2-(pyridin-3-yloxy)acetamides proceeds via the alkylation of the hydroxyl group of the corresponding pyridin-3-ol with N-substituted chloroacetamides. researchgate.net

Nitrogen Nucleophiles: The reaction of this compound with various amines leads to the formation of new C-N bonds. The synthesis of the title compound itself is a prime example, involving the acylation of N-methylaniline with chloroacetyl chloride. researchgate.net Further substitution at the α-chloro position can occur with other nitrogen nucleophiles.

Sulfur Nucleophiles: Sulfur-based nucleophiles, which are known for their high nucleophilicity, react efficiently with α-chloroacetamides. nih.gov A notable example is the reaction of 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole (B194830) in the presence of a base like triethylamine (B128534) to yield 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions with Related 2-Chloroacetamides

Nucleophile Type Example Nucleophile Reagent Product Type Reference
Oxygen 2-Arylpyridin-3-ols N-substituted chloroacetamides 2-(Pyridin-3-yloxy)acetamides researchgate.net
Nitrogen N-methylaniline Chloroacetyl chloride 2-chloro-N-methyl-N-phenylacetamide researchgate.net
Sulfur 2-Mercaptobenzimidazole 2-chloro-N-substituted-acetamides 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides researchgate.net

The nucleophilic substitution reaction at the α-chloro position can be followed by an intramolecular cyclization, providing a versatile route to various heterocyclic systems. researchgate.net This process is particularly common when the N-phenyl group of the amide contains a suitably positioned nucleophilic moiety. These reactions are valuable in synthetic organic chemistry for building complex molecular architectures.

For example, the reaction of a 2-chloroacetamide (B119443) derivative with thiourea (B124793) can lead to the formation of a thiazole (B1198619) ring. uomustansiriyah.edu.iqbyjus.com The initial substitution of the chlorine by the sulfur of thiourea is followed by a subsequent intramolecular condensation to form the heterocyclic product. Depending on the reactants and reaction conditions, other heterocyclic systems such as imidazoles and pyrroles can also be synthesized. researchgate.net

Electrochemical Reduction Studies of Related Acetamides

The electrochemical reduction of 2-halo-N-phenylacetamides has been investigated using techniques like cyclic voltammetry and controlled-potential electrolysis. A study on the direct electrochemical reduction of 2-chloro-N-methyl-N-phenylacetamide at carbon and silver cathodes in dimethylformamide (DMF) has provided insight into its reductive pathways. nsf.gov

The reduction of 2-chloro-N-phenylacetamides can proceed through one-electron or two-electron pathways. Bulk electrolysis of 2-bromo-N-phenylacetamide and 2-iodo-N-phenylacetamide can lead to the formation of phenylacetamide and, at higher concentrations, a dimerized product, 1,4-diphenylpiperazine-2,5-dione (B4766783). The formation of phenylacetamide is enhanced in the presence of a proton donor. Deuterium (B1214612) labeling studies provided evidence for the formation of a carbanion intermediate during the reduction process. In some cases, side-products resulting from the reaction with the solvent, such as 2-(dimethylamino)-N-phenylacetamide when using DMF, have been observed.

Table 2: Products from Electrochemical Reduction of Related 2-Halo-N-Phenylacetamides

Starting Material Conditions Major Product(s) Proposed Intermediate Reference
2-Bromo-N-phenylacetamide (5 mM) Bulk electrolysis in DMF Phenylacetamide Radical and Carbanion
2-Bromo-N-phenylacetamide (10 mM) Bulk electrolysis in DMF Phenylacetamide, 1,4-diphenylpiperazine-2,5-dione Carbanion
2-Bromo-N-phenylacetamide Electrolysis in DMF with D₂O Deuterated phenylacetamide Carbanion
2-Chloro-N-methyl-N-phenylacetamide Catalytic reduction with Nickel(I) salen N-Methyl-N-phenylacetamide - nsf.gov

Mechanistic Investigations of Carbon-Halogen Bond Cleavage

The cleavage of the carbon-halogen bond in haloacetamides, such as this compound, has been a subject of detailed electrochemical studies. The reduction of related compounds, 2-bromo-N-phenylacetamide and 2-iodo-N-phenylacetamide, at glassy carbon cathodes in dimethylformamide (DMF) reveals a complex mechanistic landscape. nsf.gov Cyclic voltammetry of these compounds shows two irreversible cathodic peaks. nsf.gov The first peak is attributed to a combination of one-electron and two-electron reductive cleavage of the carbon-halogen bond. nsf.gov The second peak corresponds to a two-electron reductive cleavage, leading to the formation of a halide ion and 2-oxo-2-(phenylamino)ethan-1-ide. nsf.gov

The concentration of the substrate plays a critical role in the reaction outcome. At lower concentrations (5 mM), the primary product is N-phenylacetamide, suggesting a mechanism that proceeds through both radical and carbanionic intermediates. nsf.gov However, at higher concentrations (10 mM), a mixture of N-phenylacetamide and 1,4-diphenylpiperazine-2,5-dione is formed. nsf.gov The formation of the piperazine-2,5-dione is proposed to occur exclusively through anionic intermediates. nsf.gov This suggests that at higher concentrations, the anionic pathway becomes more significant.

The mechanism of carbon-halogen bond cleavage can be borderline between a stepwise and a concerted process. scilit.com Studies on halopentafluorobenzenes indicate that while a quadratic activation-driving force relation is observed, the mechanism cannot be definitively classified as either stepwise or concerted based on various diagnostic criteria. scilit.com

Influence of Proton Donors on Electrochemical Pathways

The presence of proton donors significantly alters the electrochemical reduction pathways of haloacetamides. When a strong proton donor like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) is added in large excess during the bulk electrolysis of 2-bromo-N-phenylacetamide or 2-iodo-N-phenylacetamide, the exclusive product is N-phenylacetamide. nsf.gov This indicates that the proton donor effectively traps the carbanionic intermediate, preventing the formation of dimeric products like 1,4-diphenylpiperazine-2,5-dione.

Further evidence for the involvement of a carbanion intermediate comes from electrolysis experiments conducted in the presence of deuterium oxide (D2O). nsf.gov In these experiments, the resulting N-phenylacetamide is significantly deuterated. nsf.gov A side-product, 2-(dimethylamino)-N-phenylacetamide, is also observed, likely arising from the reaction of the intermediate with the solvent, dimethylformamide. nsf.gov

The table below summarizes the product distribution from the electrolysis of a related compound, 2-bromo-N-phenylacetamide, under different conditions.

ConditionProduct(s)Yield (%)Notes
Electrolysis at -0.8 V in the presence of 1 M D₂ON-phenylacetamide66% (79% monodeuteration)Formation of 2-(dimethylamino)-N-phenylacetamide (7%) and 1,4-diphenylpiperazine-2,5-dione (11%) also observed. nsf.gov
Electrolysis at -1.4 V in the presence of 1 M D₂ON-phenylacetamide59% (78% monodeuteration)Formation of 1,4-diphenylpiperazine-2,5-dione (34%) also observed. nsf.gov
Electrolysis in the presence of 100 mM HFIPN-phenylacetamide-Exclusive formation of N-phenylacetamide. nsf.gov

Oxidative Transformations and Pathways

While the primary focus of reactivity studies on this compound has been on the reductive cleavage of the carbon-halogen bond, oxidative transformations are also possible, particularly involving the tertiary amine and the aromatic ring. The electrochemical oxidation of structurally related aroyl amides containing a tertiary amine moiety has been investigated. mdpi.com The oxidation potential for these compounds is typically around +1000 mV, which is consistent with the oxidation of tertiary amines. mdpi.com

The oxidation process is generally irreversible. mdpi.com Although a precise determination of the formal potential is not possible under these conditions, an estimated value can be obtained by extrapolating the peak potential versus scan rate graph to a scan rate of zero. mdpi.com

Computational Chemistry and Advanced Theoretical Investigations of 2 Chloro N Methyl 2 Phenylacetamide and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the electronic structure and properties of molecules. For 2-chloro-N-methyl-N-phenylacetamide and its analogues, these computational methods are invaluable for understanding their reactivity, stability, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry for describing chemical reactivity and electronic transitions. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

For analogues of 2-chloro-N-methyl-2-phenylacetamide, such as diorganotin(IV) 2-chloridophenylacetohydroxamate complexes, Density Functional Theory (DFT) calculations have been employed to determine the energies of these frontier orbitals. nih.gov These calculations help in understanding the electronic transitions and reactivity of the molecules. nih.gov For instance, in a study on 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, analysis of the frontier orbitals revealed that the π–π* electronic transition was the primary contributor to the absorption peak in the electronic spectrum. nih.gov

The HOMO and LUMO energy values and their gap are crucial for predicting various molecular properties as detailed in the table below.

ParameterDescriptionSignificance
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the molecule's ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A larger gap implies higher stability and lower reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

Time-dependent density functional theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. nih.govresearchgate.net This approach has been used to determine the theoretical absorption spectrum of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide. nih.gov In one study, DFT calculations were performed to optimize the structure of the title compound using the CAM-B3LYP functional and the 6–311 G(d,p) basis set, and the theoretical absorption spectrum was subsequently calculated using the TD–DFT method. nih.gov

For 2-chloro-N-methyl-N-phenylacetamide, the non-hydrogen atoms, excluding the phenyl group, are nearly coplanar. researchgate.netnih.gov The dihedral angle between this plane and the benzene (B151609) ring is approximately 87.07°. researchgate.netnih.gov Weak intermolecular C—H···O interactions contribute to the stability of the crystal packing. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations allow for the exploration of the conformational landscape of a molecule, providing insights into its flexibility and the different shapes it can adopt. researchgate.nettandfonline.com

For analogues of this compound, such as 2-chloro-N-(2-((diphenylphosphoryl)methyl)phenyl)acetamide and 2-chloro-N-(2-((diphenylthiophosphoryl)methyl)phenyl)acetamide, conformational analysis has been carried out using dipole moments and quantum chemical calculations. researchgate.nettandfonline.com These studies suggest the possibility of intramolecular hydrogen bond formation (P=O…HN or P=S…HN) in these acetamides. researchgate.nettandfonline.com The conformational preferences of these molecules are crucial for their biological activity and interactions with target proteins. nih.gov

The following table summarizes key aspects of conformational analysis.

TechniqueInformation GainedRelevance
Dipole Moment Measurement Provides information about the overall polarity and charge distribution of the molecule, which is dependent on its conformation. researchgate.nettandfonline.comHelps in identifying the predominant conformers in solution. tandfonline.com
Quantum Chemical Calculations Determines the relative energies of different conformers and the energy barriers between them. researchgate.nettandfonline.comPredicts the most stable conformations and their populations.
NMR Spectroscopy Can provide information about the solution-state structure and dynamics of the molecule.In some cases, stable atropisomers can be identified at room temperature. researchgate.net

In Silico Modeling and Virtual Screening for Derivative Design (e.g., related to PARP-1 inhibitors or antidepressant agents)

In silico modeling and virtual screening are powerful computational tools used in drug discovery to identify and design new molecules with desired biological activities. plos.org These methods are particularly useful for designing derivatives of existing compounds to improve their potency, selectivity, and pharmacokinetic properties. nih.gov

PARP-1 Inhibitors:

Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in DNA repair and is a significant target for cancer therapy. plos.orgnih.gov The development of PARP inhibitors (PARPi) has shown promise in treating cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations. plos.orgnih.gov However, limitations like low selectivity and weak affinity have driven the search for novel PARPi scaffolds. plos.orgresearchgate.net

Virtual screening approaches, both ligand-based and structure-based, have been employed to identify new potential PARPi. plos.org For instance, derivatives of 2-chloro-N-(substituted phenyl)acetamide have been synthesized and evaluated for their PARP-1 inhibitory activity. nih.gov Some of these compounds have shown potent inhibition in the nanomolar range. nih.gov

Antidepressant Agents:

Phenylacetamide derivatives have also been explored for their potential as antidepressant agents. nih.govresearchgate.net Computational studies, including virtual screening of databases like ZINC, have been used to identify hit molecules that can be chemically modified to create new derivatives. nih.govnih.gov These derivatives are then synthesized and evaluated for their antidepressant activity using various in vivo models. nih.gov Molecular dynamics simulations can further be used to understand the time-dependent interactions of the most active compounds with their biological targets, such as monoamine oxidase A (MAO-A). nih.gov

The table below outlines the general workflow for in silico-driven derivative design.

StepDescriptionExample Application
Target Identification Identifying a biological target relevant to a specific disease.PARP-1 for cancer, MAO-A for depression. nih.govplos.org
Virtual Screening Computationally screening large libraries of compounds to identify potential hits. nih.govresearchgate.netScreening the ZINC database for potential antidepressant candidates. nih.gov
Hit-to-Lead Optimization Chemically modifying the identified hits to improve their properties.Synthesizing derivatives of 2-chloro-N-substituted-acetamides as PARP-1 inhibitors. nih.gov
In Vitro/In Vivo Testing Experimentally evaluating the biological activity of the designed derivatives.Tail suspension and forced swimming tests for antidepressant activity. nih.gov
Structure-Activity Relationship (SAR) Studies Analyzing the relationship between the chemical structure of the compounds and their biological activity.To guide further optimization of the lead compounds. researchgate.net

Utility of 2 Chloro N Methyl 2 Phenylacetamide As a Synthetic Intermediate and Precursor

Synthesis of Novel Organic Scaffolds and Heterocyclic Compounds

2-Chloro-N-methyl-2-phenylacetamide and related N-substituted chloroacetamides serve as key building blocks in the construction of various heterocyclic systems, which are core structures in many pharmacologically active compounds. The electrophilic carbon atom bonded to the chlorine provides a reactive site for intramolecular or intermolecular cyclization reactions.

The synthesis of thiazole (B1198619) rings, a common motif in medicinal chemistry, can be achieved using α-chloroacetamide derivatives through the well-established Hantzsch thiazole synthesis. nih.govresearchgate.netorganic-chemistry.org This method typically involves the condensation reaction between an α-halocarbonyl compound, such as 2-chloro-N-phenylacetamide, and a thioamide-containing reactant like thiourea (B124793). rsc.org

In this reaction, the sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in the chloroacetamide. This is followed by an intramolecular cyclization and dehydration to form the 2-aminothiazole (B372263) ring. Variations of this synthesis have been employed to create a range of substituted thiazoles. For instance, N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines have been synthesized via the microwave-assisted Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas. nih.gov Similarly, the reaction of 2-chloro-N,N-diphenylacetamide with thiourea leads to the formation of N⁴,N⁴-diphenylthiazole-2,4-diamine. orientjchem.org This general strategy allows for the incorporation of the N-phenylacetamide fragment into a larger thiazole-containing molecular architecture.

Table 1: Examples of Thiazole Synthesis using Chloroacetamide Derivatives

N-substituted 2-chloroacetamides are instrumental precursors for synthesizing fused heterocyclic systems like quinazolinones and thienopyridines.

Quinazolinones: These derivatives can be prepared by using 2-chloro-N-substituted acetamides as alkylating agents. For example, in the synthesis of novel quinazolinone benzenesulfonamides, 2-chloro-N-substituted acetamides are coupled with 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl) benzenesulfonamide. dovepress.com The reaction proceeds via nucleophilic substitution where the sulfur atom of the mercaptoquinazolinone displaces the chlorine atom of the acetamide (B32628). dovepress.comnih.gov Similarly, both S-alkylated and N-alkylated quinazolinone products can be obtained through the alkylation of 2-mercapto-3-phenylquinazolinone with 2-chloro-N-(substituted)acetamide derivatives. nih.gov

Thienopyridines: The synthesis of thieno[2,3-b]pyridine (B153569) derivatives, a scaffold found in several antiplatelet drugs, frequently employs 2-chloro-N-arylacetamides. nih.gov These compounds react with 2-mercaptonicotinonitrile (B1308631) derivatives in the presence of a base like sodium ethoxide. nih.govacs.orgacs.org The reaction initially forms a 2-((3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide intermediate, which then undergoes an intramolecular Thorpe-Ziegler cyclization to yield the final 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) structure. nih.govacs.orgmdpi.comnih.gov This versatile approach allows for the creation of a library of thienopyridines linked to N-aryl carboxamide moieties.

The core utility of this compound as a synthetic intermediate lies in the reactivity of its C-Cl bond towards a wide range of nucleophiles. sydney.edu.au This allows for the straightforward creation of a multitude of other N-substituted derivatives by displacing the chloride ion, which is a good leaving group. sydney.edu.aursc.org

This nucleophilic substitution pathway is a cornerstone for building molecular complexity. For instance, reacting 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole (B194830) in the presence of a base like triethylamine (B128534) or potassium carbonate results in the formation of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. researchgate.netnih.gov In this reaction, the sulfur atom of 2-mercaptobenzimidazole acts as the nucleophile. This strategy has been used to synthesize series of compounds for biological evaluation. nih.govnih.govnih.gov The versatility of this reaction allows for the connection of the N-phenylacetamide core to various other heterocyclic or functional moieties, making it a key tool in medicinal chemistry and materials science.

Development of Bio-functional Hybrid Molecules

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a prominent strategy in drug design. N-substituted 2-chloroacetamides are excellent linkers for creating such bio-functional hybrid molecules. Their ability to react with nucleophiles allows them to covalently connect different bioactive scaffolds.

For example, research has demonstrated the synthesis of hybrid molecules that merge a thieno[2,3-b]pyridine core with an N-aryl acetamide moiety. nih.govacs.org This is achieved by reacting a suitable thienopyridine precursor with a 2-chloro-N-arylacetamide, effectively linking the two fragments. acs.org Similarly, quinazolinone-based hybrids have been developed by coupling 2-chloro-N-substituted acetamides with quinazolinone precursors bearing a nucleophilic group, such as a thiol. dovepress.comnih.gov This approach has led to the creation of novel quinazolinone benzenesulfonamides where the two key moieties are bridged by a thioacetamide (B46855) linker. dovepress.com Another example includes the synthesis of N-phenylacetamide derivatives that incorporate a 4-arylthiazole, combining the structural features of both amides and thiazoles into a single entity. nih.gov

Investigation into Luminescent Properties of Related Amide-Type Ligand Complexes

Amide functionalities, such as the one present in this compound and its derivatives, can act as ligands, binding to metal ions to form coordination complexes. The photophysical properties, including luminescence, of such complexes are an area of active research, particularly for applications in bioimaging, biosensing, and organic light-emitting diodes (OLEDs). rsc.orgnih.govresearchgate.net

While research may not focus specifically on this compound, the broader class of amide-containing ligands is known to form luminescent complexes with transition metals like rhenium(I), iridium(III), platinum(II), and coinage metals (Cu, Ag, Au). rsc.orgnih.govunibo.itnih.gov For instance, rhenium(I) complexes with ligands containing an amide bond have been investigated for their luminescent properties. unibo.it The luminescence of these complexes can be tuned by modifying the structure of the ligands. rsc.org Recently, coinage metal complexes with a carbene-metal-amide (CMA) motif have emerged as a significant new class of luminescent materials, often exhibiting high emission quantum yields through thermally activated delayed fluorescence (TADF). nih.gov The N-substituted acetamide derivatives, obtained from precursors like this compound, can be designed to incorporate coordinating sites, allowing them to serve as ligands for creating novel luminescent metal complexes with potentially interesting photophysical properties.

Table 2: List of Compounds Mentioned

Comparative Academic Investigations Within the Chloroacetamide Class

Structure-Reactivity Correlations Across Substituted Chloroacetamides

The relationship between the chemical structure of substituted chloroacetamides and their reactivity is a critical area of study, influencing their application in fields ranging from organic synthesis to medicinal chemistry. The reactivity is primarily dictated by two key features: the electrophilicity of the carbonyl carbon and the susceptibility of the α-carbon to nucleophilic attack, facilitated by the chlorine leaving group.

Substituents on the N-aryl ring play a significant role in modulating the electronic properties and, consequently, the biological and chemical reactivity of the molecule. Quantitative structure-activity relationship (QSAR) analyses have demonstrated that the biological activity of N-(substituted phenyl)-2-chloroacetamides can vary with the position and nature of substituents on the phenyl ring. nih.gov For instance, halogenated p-substituted phenyl rings in compounds like N-(4-chlorophenyl)- and N-(4-fluorophenyl)-chloroacetamides are associated with high lipophilicity, which enhances their ability to penetrate the phospholipid bilayer of cell membranes, contributing to greater antimicrobial activity. nih.gov

Kinetic studies on analogous ester systems provide a framework for understanding these correlations. Hammett plots for nucleophilic substitution reactions often show linear correlations with Hammett σ constants (σ, σ°, or σ⁻). rsc.org For chloroacetamides, the reaction of the α-chloro position with nucleophiles is a key reactivity indicator. Electron-withdrawing groups on the N-phenyl ring are expected to decrease the electron density on the nitrogen atom. This reduced donation into the amide system can indirectly influence the reactivity at the α-carbon.

Conversely, the nature of the nucleophile also determines the reaction pathway and rate. Studies on the reactions of chloroacetamide-linked nucleotides with cysteine and glutathione (B108866) showed a nearly quantitative and rapid nucleophilic displacement of the chlorine atom, indicating high reactivity of the chloroacetamide moiety towards soft nucleophiles like thiols. acs.org This reactivity is often higher compared to other electrophiles like vinyl sulfonamides. acs.org

Table 1: Influence of N-Aryl Substituents on Chloroacetamide Properties

Substituent Group on Phenyl RingObserved EffectReference
4-Cl, 4-F, 3-BrHigh lipophilicity, enhanced antimicrobial activity nih.gov
4-COCH₃, 4-OH, 3-CN, 4-CNFavorable topological polar surface area (TPSA) for permeability nih.gov
4-OHLowest lipophilicity in the tested series nih.gov

Influence of Substituent Effects on Molecular Conformation and Crystal Packing

The three-dimensional arrangement of atoms and the packing of molecules in the crystal lattice are profoundly influenced by the substituents within the chloroacetamide structure. These structural features are not merely academic; they dictate intermolecular interactions, which can affect physical properties like melting point and solubility.

In the crystal structure of 2-chloro-N-methyl-N-phenylacetamide, the non-hydrogen atoms of the core acetamide (B32628) group (C-C(=O)N-C) are nearly coplanar. nih.gov A significant conformational feature is the orientation of the N-phenyl group relative to this plane. The dihedral angle between the acetamide plane and the benzene (B151609) ring is 87.07 (5)°, indicating a nearly perpendicular arrangement. nih.gov This twisting minimizes steric hindrance and influences the electronic communication between the phenyl ring and the amide moiety.

The potential for different packing arrangements is also seen in the parent compound, chloroacetamide, which can exist in at least two different crystalline forms (polymorphs), an alpha and a beta form, depending on the crystallization conditions. nih.gov This highlights the sensitivity of the crystal packing to external factors and the inherent flexibility of the amide structure. In a series of substituted compounds, the interplay between steric bulk and the electronic nature of substituents can lead to either herringbone assemblies or layered structures driven by a combination of π-stacking and various weak hydrogen bonds. mdpi.com

Table 2: Crystallographic Data for 2-chloro-N-methyl-N-phenylacetamide

ParameterValueReference
Molecular FormulaC₉H₁₀ClNO nih.gov
SystemMonoclinic nih.gov
Dihedral Angle (Acetamide Plane vs. Phenyl Ring)87.07 (5)° nih.gov
Key Intermolecular InteractionsWeak C-H···O hydrogen bonds nih.gov

Methodological Comparisons of Synthetic Strategies for Analogous Compounds

The synthesis of N-substituted chloroacetamides, including 2-chloro-N-methyl-2-phenylacetamide, can be achieved through several methodologies, with the choice of method often depending on the nature of the starting amine, particularly its steric hindrance and reactivity.

The most common approach is the acylation of an amine with chloroacetyl chloride . This reaction is typically performed under conditions that neutralize the HCl byproduct. Variations of this method include:

Using a tertiary amine base: A base like pyridine (B92270) or triethylamine (B128534) is added to the reaction in an organic solvent such as chloroform (B151607) or dichloromethane. nih.govresearchgate.net This is a standard and widely used laboratory method.

Using an inorganic base in a biphasic system: A patent describes a method for synthesizing chloroacetamides with large steric hindrance where the reaction between a secondary amine and chloroacetyl chloride occurs in water with an inorganic alkali (as the acid binder) and an organic solvent. google.comgoogle.com This method is noted to be fast, simple, and reduces organic waste. google.com

Using glacial acetic acid and sodium acetate: Some syntheses are carried out by reacting the amine with chloroacetyl chloride in glacial acetic acid with a saturated solution of sodium acetate. nih.gov

Other distinct synthetic strategies have also been developed:

C-Amidoalkylation: This novel approach involves the reaction of aromatic compounds with 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, an amidoalkylating reagent, in the presence of concentrated sulfuric acid to produce N-(1-arylethyl)chloroacetamides. arkat-usa.org

Palladium-Catalyzed Synthesis: For the synthesis of 2-chloro-N-phenylacetamide, a method involving the palladium-catalyzed reaction of aniline (B41778) with 2-chloro-N,N-dimethylacetamide has been reported. chemicalbook.com

These methods offer a trade-off between reaction conditions, substrate scope, yield, and environmental impact. The classic amine acylation is versatile, while the water-phase synthesis offers advantages for large-scale production and for sterically demanding substrates. google.com

Table 3: Comparison of Synthetic Strategies for N-Substituted Chloroacetamides

MethodReagentsSolvent/ConditionsApplicabilityReference
Amine Acylation (Tertiary Base)Amine, Chloroacetyl Chloride, Pyridine/TriethylamineChloroform or DichloromethaneGeneral purpose, widely used for secondary amines nih.govresearchgate.net
Amine Acylation (Aqueous Phase)Secondary Amine, Chloroacetyl Chloride, Inorganic AlkaliWater / Organic SolventGood for sterically hindered amines, scalable google.comgoogle.com
Amine Acylation (Acetic Acid)Amine, Chloroacetyl Chloride, Sodium AcetateGlacial Acetic AcidAlternative to tertiary amine bases nih.gov
C-AmidoalkylationAromatic Compound, 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamideConcentrated Sulfuric AcidSynthesis of N-(1-arylethyl) derivatives arkat-usa.org

Mechanistic Similarities and Differences in Chemical Transformations Among Related Amides

The chemical transformations of chloroacetamides are largely characterized by two reactive sites: the α-carbon bonded to chlorine and the amide carbonyl carbon. The mechanistic pathways at these sites are generally consistent across the class, though reaction rates can be modulated by substituents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-N-methyl-2-phenylacetamide, and how can reaction efficiency be optimized?

  • Methodology : A common approach involves nucleophilic substitution of 2-chloroacetamide derivatives with substituted anilines. For example, 2-chloro-N-phenylacetamide can be synthesized by refluxing 2-chloroacetamide with substituted phenylamines in a toluene/water mixture (8:2 ratio) using sodium azide (NaN₃) as a catalyst . Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1). Post-reaction, solvent removal under reduced pressure and crystallization (ethanol) yield the product. Optimization includes adjusting reaction time (5–7 hours), stoichiometry (1.5 eq NaN₃), and temperature (reflux conditions) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use spectroscopic and crystallographic techniques:

  • NMR : Analyze chemical shifts for characteristic signals (e.g., CH₂Cl at δ ~4.2 ppm, aromatic protons at δ ~7.2–7.5 ppm) .
  • XRD : Determine crystal packing and hydrogen-bonding networks. For example, antiparallel alignment of N–H and C=O groups and syn conformation of C–Cl/C=O bonds are typical .
  • FTIR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl).
  • Waste Disposal : Segregate halogenated waste and consult certified agencies for disposal .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the reactivity and crystallinity of this compound derivatives?

  • Methodology :

  • Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) increase electrophilicity at the amide carbonyl, enhancing nucleophilic substitution rates .
  • Steric Effects : Bulky substituents (e.g., –CF₃) disrupt crystal packing, reducing melting points and altering solubility .
  • Crystallography : Substituents like –F or –CH₃ alter dihedral angles between the amide group and phenyl ring (e.g., 16.0° in unsubstituted analogs vs. 12.5° in fluorinated derivatives) .

Q. What strategies resolve contradictions in catalytic efficiency data for amide bond formation in chloroacetamide derivatives?

  • Methodology :

  • Catalyst Screening : Test Lewis/Brønsted acids (e.g., AlCl₃, H₂SO₄) under controlled conditions. For example, AlCl₃ increases yields in toluene C-amidoalkylation by stabilizing transition states .
  • Kinetic Studies : Compare activation energies (Arrhenius plots) to identify rate-limiting steps.
  • Side Reaction Analysis : Use GC-MS or HPLC to detect byproducts (e.g., dichloroacetamide from overhalogenation) .

Q. How can computational modeling predict the bioactivity of this compound analogs?

  • Methodology :

  • Docking Studies : Use software like AutoDock to simulate interactions with target proteins (e.g., SARS-CoV-2 main protease). Key parameters include binding affinity (ΔG) and hydrogen-bonding patterns .
  • QSAR Models : Correlate substituent Hammett constants (σ) with IC₅₀ values to design potent analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.